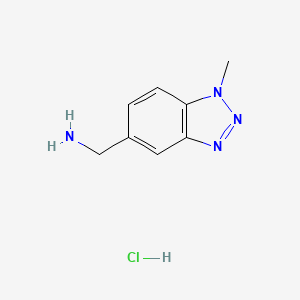
(2R,5S)-1,4-dioxane-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-1,4-dioxane-2,5-dicarboxylic acid is an organic compound characterized by its unique dioxane ring structure with two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (2R,5S)-1,4-dioxane-2,5-dicarboxylic acid typically begins with readily available starting materials such as diols and dicarboxylic acids.
Cyclization Reaction: One common method involves the cyclization of a diol with a dicarboxylic acid under acidic conditions to form the dioxane ring. This reaction often requires a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The crude product is usually purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2R,5S)-1,4-dioxane-2,5-dicarboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid groups can be achieved using reducing agents such as lithium aluminum hydride or borane to yield the corresponding alcohols.
Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups. This can be achieved using reagents like thionyl chloride to form acyl chlorides, which can then undergo further substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, borane in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane, phosphorus pentachloride in chloroform.
Major Products Formed
Oxidation: Oxidized derivatives such as dioxane-2,5-dione.
Reduction: Alcohol derivatives like 2,5-dihydroxy-1,4-dioxane.
Substitution: Acyl chloride derivatives and other substituted products.
Scientific Research Applications
Chemistry
In organic chemistry, (2R,5S)-1,4-dioxane-2,5-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
The compound has potential applications in biochemistry as a scaffold for the design of enzyme inhibitors and other biologically active molecules. Its stability and functional groups make it suitable for modification and conjugation with biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives can act as prodrugs or active pharmaceutical ingredients with various biological activities.
Industry
In the industrial sector, the compound is used in the production of polymers and resins. Its ability to form stable ring structures makes it valuable in the development of high-performance materials.
Mechanism of Action
The mechanism by which (2R,5S)-1,4-dioxane-2,5-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxylic acid groups can form hydrogen bonds and ionic interactions, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane-2,5-dione: A similar compound with a dioxane ring but different functional groups.
1,4-Dioxane-2,5-dicarboxamide: Another related compound with amide groups instead of carboxylic acids.
Uniqueness
(2R,5S)-1,4-dioxane-2,5-dicarboxylic acid is unique due to its specific stereochemistry and functional groups. This configuration provides distinct reactivity and properties compared to its analogs, making it valuable for specialized applications in synthesis and material science.
By understanding the properties, reactions, and applications of this compound, researchers can harness its potential in various scientific and industrial fields.
Properties
CAS No. |
6938-88-1 |
|---|---|
Molecular Formula |
C6H8O6 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(2S,5R)-1,4-dioxane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H8O6/c7-5(8)3-1-11-4(2-12-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ |
InChI Key |
JZKLSONINQGNTI-ZXZARUISSA-N |
Isomeric SMILES |
C1[C@@H](OC[C@H](O1)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(OCC(O1)C(=O)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



